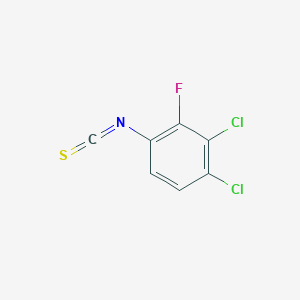

3,4-Dichloro-2-fluorophenylisothiocyanate

Description

Overview of Aryl Isothiocyanates in Contemporary Chemical Research

Aryl isothiocyanates are a class of organic compounds characterized by an aromatic ring attached to the isothiocyanate functional group (-N=C=S). This functional group imparts a unique reactivity that makes these compounds highly valuable in modern chemical research. They serve as versatile building blocks, or synthons, for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. nih.govnih.gov The rich chemistry of the isothiocyanate group allows it to react readily with various nucleophiles, making it a key component in the construction of complex molecular architectures. nih.gov

Due to their reactivity, aryl isothiocyanates are instrumental in synthesizing diverse heterocyclic systems such as thiazoles, thiadiazoles, triazoles, and benzimidazoles. nih.gov Many of these synthesized heterocycles are of significant interest because they form the core structure of numerous biologically active molecules. Consequently, aryl isothiocyanates are frequently employed as starting materials in the development of agrochemicals and pharmaceuticals. chemicalize.com Their importance also extends to analytical chemistry, where derivatives like Phenyl isothiocyanate are famously used in Edman degradation for the sequencing of amino acids in peptides. chemicalize.com

Academic Significance of Halogenated Phenyl Isothiocyanates in Synthetic Organic Chemistry and Molecular Sciences

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring of an isothiocyanate can significantly modify its chemical properties and reactivity. Halogenated phenyl isothiocyanates are of particular academic interest because the type, number, and position of the halogen substituents can fine-tune the electronic nature of the molecule. This electronic modulation affects the electrophilicity of the isothiocyanate carbon atom, influencing its reaction rates and pathways.

In synthetic organic chemistry, these halogenated derivatives serve as crucial intermediates. The presence of halogens provides reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex and highly functionalized molecules. This capability is particularly valuable in medicinal chemistry and materials science for creating novel compounds with specific desired properties. Furthermore, electron-deficient aryl isothiocyanates, often resulting from halogenation, are important substrates in various synthetic methodologies, though their synthesis can sometimes require specialized conditions compared to electron-rich analogues. chemicalize.com

Specific Research Focus on 3,4-Dichloro-2-fluorophenylisothiocyanate

This compound is a specific member of the halogenated phenyl isothiocyanate family. As a polyhalogenated aromatic compound, its chemical behavior is dictated by the interplay of the electron-withdrawing effects of two chlorine atoms and one fluorine atom, in addition to the reactivity of the isothiocyanate group. While broad research exists for the parent classes of aryl and halogenated isothiocyanates, detailed academic studies focusing specifically on the synthesis, reactivity, and applications of this compound are not extensively documented in publicly available literature. It is primarily recognized as a research chemical and a building block for specialized organic synthesis.

The physical and chemical properties of this compound are summarized in the table below, based on available chemical data.

| Property | Value |

|---|---|

| CAS Number | 188206-89-1 |

| Molecular Formula | C₇H₂Cl₂FNS |

| Molecular Weight | 222.07 g/mol |

| Appearance | Data not widely available |

| Boiling Point | Data not widely available |

| Density | Data not widely available |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-fluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FNS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQUSECQDJWGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=C=S)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichloro 2 Fluorophenylisothiocyanate

Precursor Synthesis Routes to Halogenated Anilines and Related Intermediates

The synthesis of the target isothiocyanate is fundamentally dependent on the availability of its direct precursor, 3,4-dichloro-2-fluoroaniline (B1304072). The creation of this intermediate involves precise halogenation of a phenyl system.

Synthesis of 3,4-Dichloro-2-fluoroaniline

The direct synthesis of 3,4-dichloro-2-fluoroaniline typically proceeds from a corresponding nitroaromatic compound, 3,4-dichloro-2-fluoronitrobenzene. The most common and efficient method for this transformation is catalytic hydrogenation. This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

A general procedure involves dissolving the halogenated nitroaromatic compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and introducing a catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this type of reduction. google.com The reaction is carried out in a high-pressure reactor (autoclave) under a hydrogen atmosphere. google.com The temperature and pressure are controlled to optimize the reaction rate and selectivity, typically ranging from 60-120°C and 1.0-4.0 MPa. google.com After the reaction is complete, the catalyst is removed by filtration, and the resulting aniline (B41778) can be isolated and purified.

Alternative reduction methods can also be employed, such as using iron powder in the presence of an acid like acetic acid. nih.gov This classical method involves refluxing the nitro compound with iron filings and an ethanol/water mixture, which can be an effective route for small-scale synthesis. nih.gov

Strategic Halogenation Approaches for Substituted Phenyl Systems

The generation of polysubstituted phenyl intermediates, such as the precursor for 3,4-dichloro-2-fluoroaniline, requires strategic control over the placement of halogen atoms on the aromatic ring. The directing effects of existing substituents play a crucial role in determining the position of incoming halogens during electrophilic aromatic substitution.

For instance, starting from a fluorinated aniline or nitrobenzene, the introduction of chlorine atoms must be carefully managed. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. To achieve the desired 3,4-dichloro substitution pattern relative to the fluorine atom, a multi-step synthesis is often necessary. This may involve:

Protection of functional groups: Aniline's amino group is often protected as an acetanilide (B955) to moderate its activating effect and prevent side reactions during chlorination. tandfonline.com

Controlled Chlorination: Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas. tandfonline.com The choice of solvent and reaction conditions influences the regioselectivity of the halogenation.

Transition Metal-Catalyzed C–H Activation: Modern synthetic methods have emerged that allow for direct and site-selective halogenation of C–H bonds, bypassing the limitations of traditional electrophilic substitution. nih.govacs.org Palladium-catalyzed reactions, for example, can achieve meta-C–H chlorination of aniline derivatives using specific directing groups and mediators. nih.govacs.org These advanced techniques offer a powerful tool for constructing complex halogenated aromatic systems. nih.gov

Formation Reactions of the Isothiocyanate Functional Group

Once the 3,4-dichloro-2-fluoroaniline precursor is obtained, the isothiocyanate (-N=C=S) group can be introduced through several established methods. These reactions transform the primary amine into the desired functional group.

Phosgenation-Based Transformations from Anilines

While phosgene (B1210022) (COCl₂) is a classic reagent for converting amines to isocyanates, its reaction with dithiocarbamate (B8719985) salts (derived from anilines) can yield isothiocyanates. google.com However, due to the high toxicity of phosgene, related and safer reagents are often preferred. Triphosgene, a solid and therefore safer alternative to gaseous phosgene, can also be used in the decomposition of dithiocarbamate salts to form isothiocyanates. nih.gov These reactions typically proceed smoothly and are effective for a range of aniline derivatives. cbijournal.com

Utilization of Thiocarbonyl Chloride Reagents

The most direct and historically significant method for converting a primary amine to an isothiocyanate is the reaction with thiophosgene (B130339) (CSCl₂). google.comcbijournal.commdpi.com This reaction is analogous to the formation of isocyanates using phosgene. cbijournal.com The primary amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl), typically in the presence of a base to neutralize the acid formed. nih.gov

The reaction is robust and generally proceeds smoothly. cbijournal.com A key advantage is that thiophosgene and the resulting isothiocyanates are relatively insensitive to water, allowing the reaction to be conducted in aqueous media, which simplifies the procedure for certain substrates. cbijournal.com However, the high toxicity of thiophosgene is a significant drawback, prompting the development of alternative thiocarbonyl transfer reagents. mdpi.comresearchgate.net

| Reagent Class | Example Reagent | Key Features |

| Thiophosgene | Thiophosgene (CSCl₂) | Direct, efficient, but highly toxic. google.com |

| Thiocarbonyl Transfer | Di-2-pyridyl thionocarbonate | Milder alternative to thiophosgene. mdpi.com |

| Thiocarbonyl Transfer | Thiocarbonyl-diimidazole | Another less hazardous alternative. mdpi.com |

Reactions Involving Carbon Disulfide and Subsequent Derivatization

A widely used and less hazardous alternative to the thiophosgene method involves the use of carbon disulfide (CS₂). mdpi.com This is typically a two-step, one-pot process. organic-chemistry.org First, the primary amine (3,4-dichloro-2-fluoroaniline) reacts with carbon disulfide in the presence of a base (such as triethylamine, sodium hydroxide, or DABCO) to form an intermediate dithiocarbamate salt. nih.govorganic-chemistry.orgorgsyn.org

In the second step, this dithiocarbamate salt is treated with a desulfurylation reagent to induce the elimination of a sulfur-containing byproduct, yielding the final isothiocyanate. chemrxiv.org A variety of desulfurylation agents can be used, which allows the reaction conditions to be tailored to the specific substrate. nih.govnih.gov This method avoids the use of highly toxic reagents like thiophosgene and is applicable to a broad range of anilines, including those with electron-withdrawing groups. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org

| Desulfurylation Reagent | Typical Conditions | Notes |

| Tosyl Chloride (TsCl) | In situ generation of dithiocarbamate salt, followed by addition of TsCl. nih.govorganic-chemistry.org | Facile and general protocol with good yields. organic-chemistry.org |

| Ethyl Chloroformate | Reaction with dithiocarbamate salt. nih.govorgsyn.org | A classic method for decomposition. orgsyn.org |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Catalytic amount of DMAP or DABCO. cbijournal.com | Clean workup as byproducts are volatile. cbijournal.com |

| Cyanuric Chloride (TCT) | Aqueous conditions, suitable for one-pot synthesis. researchgate.netbeilstein-journals.org | Effective for electron-deficient substrates. beilstein-journals.org |

Exploration of Sustainable Synthetic Approaches

In the pursuit of environmentally benign chemical manufacturing, the development of sustainable synthetic methodologies has become a cornerstone of modern organic chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of 3,4-Dichloro-2-fluorophenylisothiocyanate, a compound of interest in various chemical applications, the exploration of green chemistry techniques offers significant potential advantages over classical synthetic routes. This section explores the prospective application of advanced sustainable methods, including Deep Eutectic Solvent (DES)-mediated synthesis, microwave-assisted protocols, and ultrasound-assisted procedures, as innovative pathways to this target molecule.

Deep Eutectic Solvents (DESs) represent a novel class of green solvents that are gaining considerable attention for their application in organic synthesis. nih.gov These systems are typically composed of a mixture of two or three inexpensive and safe components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov The resulting liquids exhibit favorable properties such as low volatility, non-flammability, biodegradability, and chemical stability. nih.gov

In the context of isothiocyanate synthesis, DESs can function as both the solvent and catalyst, thereby simplifying reaction procedures and reducing the need for volatile organic compounds (VOCs) and toxic catalysts. nih.gov Research on the synthesis of related heterocyclic compounds, such as 2-mercaptoquinazolin-4(3H)-ones, has demonstrated the efficacy of choline (B1196258) chloride-based DESs in facilitating reactions involving isothiocyanates. nih.gov For instance, a choline chloride:urea (1:2) mixture was identified as a highly effective medium for the condensation of anthranilic acids and various isothiocyanates. nih.gov

A prospective DES-mediated synthesis of this compound could be envisioned starting from 3,4-dichloro-2-fluoroaniline. The reaction would involve a thiocarbonylating agent, such as thiophosgene or a safer alternative, within a suitable DES. The DES could potentially activate the amine and facilitate the formation of the isothiocyanate group under milder conditions than those required by conventional methods. The table below illustrates a comparative analysis based on findings from DES-mediated syntheses of related compounds.

| Parameter | Conventional Method (e.g., in Ethanol/Triethylamine) | Potential DES-Mediated Method (e.g., in Choline Chloride:Urea) |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Ethanol) | Non-volatile, Biodegradable DES nih.gov |

| Catalyst | Stoichiometric amounts of base (e.g., Triethylamine) nih.gov | DES acts as both solvent and catalyst nih.gov |

| Reaction Temperature | Often requires elevated temperatures/reflux | Potentially lower temperatures (e.g., 80 °C) nih.gov |

| Environmental Impact | Higher, due to use of VOCs and hazardous reagents | Lower, due to greener solvent and catalytic system nih.gov |

| Product Isolation | Typically requires extraction with organic solvents | Simpler workup, often by precipitation with water |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtsijournals.com Microwave energy directly heats the reactants and solvent, resulting in a rapid and uniform temperature increase throughout the reaction mixture. tsijournals.com This efficient energy transfer can enhance reaction rates, improve product purity by minimizing side reactions, and facilitate syntheses that are difficult to achieve with traditional techniques. organic-chemistry.orgconnectjournals.com

The application of microwave irradiation has been successfully demonstrated in a wide array of syntheses involving heterocyclic compounds. organic-chemistry.orgnih.gov For the synthesis of isothiocyanates, microwave assistance can significantly reduce the prolonged reaction times often associated with classical methods. nih.gov A potential microwave-assisted protocol for preparing this compound from 3,4-dichloro-2-fluoroaniline could dramatically shorten the synthesis time from hours to minutes. This method would likely involve the reaction of the aniline with a thiocarbonylating agent in a microwave-safe vessel under controlled temperature and pressure. The efficiency of this approach is highlighted in the comparative table below, based on data from analogous microwave-assisted reactions.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days nih.gov | Minutes nih.govtsijournals.comnih.gov |

| Energy Consumption | Higher | Lower |

| Product Yield | Moderate to good | Often significantly higher tsijournals.comconnectjournals.com |

| Temperature Control | Less precise, potential for localized overheating | Precise and uniform heating tsijournals.com |

| By-product Formation | More prevalent due to longer reaction times | Often reduced, leading to cleaner reactions tsijournals.com |

The utility of ultrasound has been demonstrated in the synthesis of a variety of bioactive heterocyclic compounds, where it often leads to superior results compared to silent (non-irradiated) reactions. nih.govnih.gov An exploratory ultrasound-assisted synthesis of this compound could involve the sonication of a mixture of 3,4-dichloro-2-fluoroaniline and a suitable sulfur source in an appropriate solvent. The cavitation effects would be expected to promote the efficient conversion to the desired isothiocyanate, potentially at ambient temperature and in a significantly shorter timeframe than conventional stirring methods. The advantages of this approach are summarized in the following table.

| Parameter | Conventional Stirring (Silent Reaction) | Ultrasound Irradiation |

|---|---|---|

| Reaction Time | Longer (e.g., 10–36 hours) mdpi.com | Shorter (e.g., 15–80 minutes) mdpi.comnih.gov |

| Product Yield | Moderate mdpi.com | Higher nih.govmdpi.com |

| Reaction Conditions | Often requires heating | Can often be performed at ambient temperature nih.gov |

| Energy Input | Mechanical stirring, often with external heating | Acoustic energy leading to efficient localized heating rsc.org |

| Process Simplicity | Standard laboratory setup | Requires an ultrasonic bath or probe, but is operationally simple orientjchem.org |

Advanced Reaction Mechanisms and Chemical Transformations of 3,4 Dichloro 2 Fluorophenylisothiocyanate

Nucleophilic Addition Reactions

The core reactivity of the isothiocyanate group (-N=C=S) is defined by the electrophilic nature of the central carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles. The general mechanism involves the addition of a nucleophile to the carbon, with the simultaneous shift of electron density to the nitrogen and sulfur atoms.

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines or hydrazines, readily react with isothiocyanates.

Formation of Thiourea (B124793) Derivatives

The reaction of an isothiocyanate with a primary or secondary amine is a standard and widely used method for the synthesis of N,N'-disubstituted or trisubstituted thiourea derivatives. uobabylon.edu.iqanalis.com.mymdpi.com The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. A subsequent proton transfer results in the stable thiourea product. mdpi.com While this reaction is general, specific examples involving 3,4-Dichloro-2-fluorophenylisothiocyanate are not documented in the available literature.

Synthesis of Thiosemicarbazides and Thiosemicarbazones

Thiosemicarbazides are formed through the nucleophilic addition of hydrazine (B178648) or its derivatives to an isothiocyanate. nih.govmdpi.com The terminal nitrogen of the hydrazine acts as the nucleophile. The resulting thiosemicarbazide (B42300) is a versatile intermediate in its own right. nih.govresearchgate.net It can be further reacted with aldehydes or ketones in a condensation reaction to form thiosemicarbazones, which contain a C=N-NH-C(=S)N moiety. researchgate.net

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Quinazolinones, Triazoles, Thiadiazoles)

The derivatives formed from isothiocyanates are often key intermediates for the synthesis of various heterocyclic systems.

Quinazolinones: Isothiocyanates can be used in multi-step syntheses to produce quinazolinone structures. For instance, an isothiocyanate can react with anthranilic acid or its derivatives, and subsequent intramolecular cyclization leads to the formation of the quinazolinone ring system. rjptonline.org

Triazoles: Thiosemicarbazides, derived from isothiocyanates, are common precursors for 1,2,4-triazoles. frontiersin.org Cyclization of a thiosemicarbazide intermediate, often under basic conditions and in the presence of a reagent that can react with the sulfur and a nitrogen atom, leads to the formation of the triazole ring. nih.govresearchgate.net For example, alkaline cyclization of 4-substituted thiosemicarbazides can yield 1,2,4-triazole-3-thiones. nih.gov

Thiadiazoles: Oxidative cyclization of thiosemicarbazides or thiosemicarbazones is a primary method for synthesizing 2-amino-substituted 1,3,4-thiadiazoles. nih.govorganic-chemistry.org Various reagents can be employed to facilitate the ring closure, which involves the formation of a new bond between the sulfur atom and a nitrogen atom of the thiosemicarbazide backbone. nih.gov

Reactions with Sulfur-Containing Nucleophiles

Sulfur-containing nucleophiles, such as thiols (mercaptans), can add to the isothiocyanate carbon to form dithiocarbamate (B8719985) derivatives. researchgate.net The reaction mechanism is analogous to that of nitrogen nucleophiles.

Reactions with Carbon-Containing Nucleophiles

Carbon-based nucleophiles, such as Grignard reagents or enolates, can also react with isothiocyanates, although these reactions are less common than those with heteroatom nucleophiles. frontiersin.orgnih.gov The reaction with a strong carbon nucleophile would lead to the formation of a thioamide after workup.

Participation in Multi-component Reaction Paradigms

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Isothiocyanates are valuable electrophiles in several named MCRs, most notably the Ugi and Passerini reactions, leading to the rapid assembly of complex molecular scaffolds.

Theoretically, this compound can participate as the isocyanide component in Ugi and Passerini-type reactions. In a Ugi four-component reaction (U-4CR), it would react with an aldehyde or ketone, an amine, and a carboxylic acid to yield an α-acylamino carboxamide. The substitution pattern on the phenyl ring—two chlorine atoms and a fluorine atom—is expected to influence the reactivity of the isothiocyanate group through electronic effects. The electron-withdrawing nature of the halogens would likely enhance the electrophilicity of the central carbon atom of the isothiocyanate moiety, potentially accelerating the nucleophilic attack by the intermediate Schiff base.

Similarly, in a Passerini three-component reaction (P-3CR), this compound would react with a carboxylic acid and a carbonyl compound to produce an α-acyloxy carboxamide. The reaction's progress and yield would be contingent on the specific reaction conditions and the nature of the other reactants.

While specific examples involving this compound are not prominently documented, the general utility of isothiocyanates in MCRs for generating libraries of compounds for drug discovery and material science is well-established.

Table 1: Theoretical Multi-component Reaction Products with this compound

| Reaction Type | Reactants | Potential Product Core Structure |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, this compound | α-Acylamino carboxamide |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, this compound | α-Acyloxy carboxamide |

Investigation of Catalytic Influences on Transformation Pathways

The transformation of isothiocyanates can be significantly influenced by the presence of catalysts. Catalysts can modulate reaction rates, improve yields, and direct the selectivity of reactions. For this compound, various catalytic systems could theoretically be employed to guide its transformations into valuable heterocyclic structures.

For instance, in the synthesis of thiourea derivatives through the reaction with amines, acid or base catalysis can play a crucial role. Lewis acids could activate the isothiocyanate group, making it more susceptible to nucleophilic attack.

Furthermore, transition metal catalysis is a powerful tool for the construction of complex molecules from isothiocyanates. Catalysts based on palladium, copper, or rhodium could potentially be used to mediate cycloaddition reactions or cross-coupling reactions involving this compound. These reactions could lead to the synthesis of diverse heterocyclic systems, such as thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing rings. The specific catalytic cycle and the nature of the ligands would be critical in determining the outcome of these transformations.

While the catalytic transformations of many isothiocyanates have been explored, dedicated studies on this compound are necessary to elucidate the optimal catalysts and conditions for its specific conversion into desired products.

Regioselectivity and Stereoselectivity Aspects in Complex Reactions

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis, dictating the spatial orientation and connectivity of atoms in a molecule. For reactions involving this compound, these aspects become particularly important when the compound reacts with unsymmetrical reagents or when new chiral centers are formed.

Regioselectivity: In reactions with nucleophiles that possess multiple reactive sites, the regioselectivity of the attack on the isothiocyanate group versus potential reactions at the substituted aromatic ring would be a key consideration. The electronic and steric environment created by the dichloro and fluoro substituents on the phenyl ring would direct the outcome. For example, in cycloaddition reactions, the orientation of the dienophile or dipolarophile with respect to the isothiocyanate would determine the resulting regioisomer.

Stereoselectivity: When this compound participates in reactions that generate new stereocenters, the control of stereoselectivity is paramount for accessing enantiomerically pure compounds. In the context of MCRs like the Ugi reaction, the use of chiral starting materials (e.g., a chiral amine or carboxylic acid) can induce diastereoselectivity in the product. The development of enantioselective catalytic systems for reactions involving this isothiocyanate would be a significant advancement, enabling the synthesis of chiral molecules with high optical purity.

The principles of asymmetric catalysis, employing chiral ligands or catalysts, could be applied to control the stereochemical outcome of additions to the C=N or C=S bonds of the isothiocyanate or its derivatives. However, without specific experimental data for this compound, discussions on its stereoselective reactions remain in the realm of theoretical application of established methodologies.

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3,4-Dichloro-2-fluorophenylisothiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its carbon-hydrogen framework and the environment of the fluorine atom.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two aromatic protons. Due to their different positions relative to the fluorine and chlorine substituents, they would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). The coupling between these two protons and with the fluorine atom would result in complex splitting patterns (e.g., doublet of doublets), and the specific coupling constants (J-values) would be invaluable for confirming their relative positions on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule, including the carbon of the isothiocyanate (-NCS) group. The chemical shifts would be influenced by the attached atoms (H, Cl, F, N). The carbon atoms bonded to the electronegative halogens would be significantly shifted. The isothiocyanate carbon has a characteristic chemical shift, typically in the range of 125-145 ppm.

¹⁹F NMR: As a 100% abundant and spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nih.gov The spectrum for this compound would show a single resonance for the fluorine atom. thermofisher.com Its chemical shift, referenced against a standard like CFCl₃, would provide insight into the electronic environment of the fluorine atom, which is influenced by the adjacent chlorine and isothiocyanate groups. colorado.edu Furthermore, coupling between the ¹⁹F nucleus and the nearby aromatic protons would be observable in both the ¹⁹F and ¹H spectra, providing crucial data for structural confirmation. thermofisher.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H | 7.0 - 8.5 | Doublet of doublets |

| ¹³C (Aromatic) | 110 - 160 | Singlet, Doublet (due to C-F coupling) |

| ¹³C (-NCS) | 125 - 145 | Singlet |

| ¹⁹F | -100 to -150 (vs CFCl₃) | Multiplet (due to H-F coupling) |

Note: This table represents expected values based on general principles and data for analogous compounds. Actual experimental data is required for definitive assignment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent and diagnostic feature in the IR spectrum of this compound would be the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak typically appears in the range of 2000–2200 cm⁻¹. Other expected absorption bands would include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. masterorganicchemistry.com

Aromatic C=C stretching: A series of bands in the 1400–1600 cm⁻¹ region.

C-F stretching: A strong band typically in the 1000–1300 cm⁻¹ region.

C-Cl stretching: Strong bands usually found in the 600–800 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Isothiocyanate (-N=C=S) Asymmetric Stretch | 2000 - 2200 | Very Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Note: This table represents expected values. Actual experimental data is necessary for confirmation.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.

The molecular ion peak (M⁺) for this compound (C₇H₃Cl₂FNS) would be observed at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a distinctive isotopic cluster would be expected for the molecular ion. libretexts.org The pattern would consist of three peaks:

M⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 9:6:1, which is a clear indicator of a dichloro-substituted compound. libretexts.org

The fragmentation pattern would provide further structural information. Common fragmentation pathways for aromatic isothiocyanates could include the loss of the isothiocyanate group (•NCS) or cleavage of the C-S or C-N bonds. Loss of chlorine or fluorine atoms from the molecular ion or subsequent fragments would also be expected. wikipedia.orgchemguide.co.uk

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide exact data on bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis would confirm the substitution pattern on the benzene ring and reveal the geometry of the isothiocyanate group relative to the aromatic plane. A search of crystallographic databases reveals no publicly available crystal structure for this specific compound.

Application of Advanced Spectroscopic Techniques

For a more in-depth structural analysis, several advanced spectroscopic techniques could be employed.

Currently, there are no specific studies in the searched literature detailing the application of these advanced techniques to this compound.

Comprehensive Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of publicly available scientific literature reveals a significant gap in the computational and molecular modeling studies of the chemical compound This compound (CAS Number: 1895912-47-6). Despite the existence of advanced computational chemistry techniques for analyzing molecular structure, reactivity, and interactions, it appears that this specific compound has not yet been the subject of detailed investigation using these methods.

While extensive research exists on the application of quantum chemical calculations, molecular dynamics simulations, and ligand-target docking for various structurally related organohalogen and isothiocyanate-containing compounds, specific data for this compound is not present in the current body of published work. Methodologies such as Density Functional Theory (DFT) are widely used to explore the electronic properties and conformational landscapes of similar molecules, and molecular docking is a standard procedure for predicting interactions with biological targets. However, the application of these techniques to this compound has not been documented.

Consequently, a detailed, data-driven article on its computational chemistry and molecular modeling, adhering to the specified scientific outline, cannot be generated at this time. The creation of such an article would require original research involving complex computational analyses that have not yet been performed or published by the scientific community. Any attempt to produce the requested content would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy.

Further research by computational chemists is required to elucidate the specific properties of this compound, which would then enable the generation of a scientifically accurate and informative article as requested.

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Interaction Analysis through Molecular Docking Methodologies

Prediction of Binding Affinities and Modes

Computational methods are instrumental in predicting the binding affinities and preferred orientations (binding modes) of small molecules like phenylisothiocyanates within the active sites of proteins. Molecular docking is a primary tool used for this purpose. For instance, studies on various substituted phenylisothiocyanates have explored their potential as anticancer agents by docking them into the binding sites of relevant protein targets.

One such study investigated the anticancer potential of 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) and a related thiourea (B124793) compound. researchgate.net Molecular docking analysis of 4TFMPIC demonstrated a notable binding affinity of -5.7 kcal/mol with its target protein, suggesting a favorable interaction that could lead to biological activity. researchgate.net Although the specific protein target for this binding affinity is not detailed in the provided information, the value indicates a thermodynamically favorable interaction. The study also highlighted that both compounds adhered to Lipinski's and Veber's rules, which are indicators of "drug-likeness" and suggest good oral bioavailability. researchgate.net

In another research effort focusing on a series of synthesized phenylisothiocyanates as potential anticancer agents, molecular docking studies were performed to understand the ligand-protein interactions. nih.govresearchgate.net While specific binding affinity values for each compound were not detailed, the studies confirmed that these isothiocyanates exhibited favorable binding affinities, supporting their potential as cytotoxic agents. nih.govresearchgate.net

These examples, while not directly pertaining to 3,4-dichloro-2-fluorophenylisothiocyanate, illustrate the application of computational methods to predict the binding potential of this class of compounds. The predicted binding affinities from such studies are crucial in prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of Selected Phenylisothiocyanate Analogs

| Compound | Predicted Binding Affinity (kcal/mol) | Computational Method |

|---|

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding energy, molecular modeling provides detailed information about the specific interactions between a ligand and the amino acid residues of its target protein. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For example, in the docking studies of various novel substituted thieno[2,3-b]thiophenes, which share structural similarities with functionalized phenyl rings, researchers identified key interactions. Although not isothiocyanates, the principles of interaction are transferable. The studies revealed that the compounds exhibited noticeable hydrophobic and van der Waals interactions with crucial residues such as Ile9, Glu32, Phe36, Ile112, and Tyr118 within the binding pocket of the target protein. mdpi.com In some cases, hydrogen bonding with residues like His150, Asn154, and Ser201, often bridged by a conserved water molecule, was observed. mdpi.com

While specific interacting residues for this compound cannot be identified without dedicated studies, it can be hypothesized that the dichloro and fluoro substituents on the phenyl ring would significantly influence its binding. The electron-withdrawing nature of these halogens could modulate the electrostatic potential of the molecule, potentially leading to specific polar or halogen bond interactions within a binding site. The isothiocyanate group itself is a key functional moiety capable of forming various types of interactions, including covalent bonds with cysteine residues in certain proteins.

Table 2: Potential Interacting Residues for Phenylisothiocyanate Analogs

| Compound Class | Interacting Residues | Type of Interaction |

|---|---|---|

| Substituted Thieno[2,3-b]thiophenes | Ile9, Glu32, Phe36, Ile112, Tyr118 | Hydrophobic, Van der Waals |

Advanced Research Directions and Applications in Molecular Sciences

Rational Design of Novel Chemical Entities Incorporating the Isothiocyanate Scaffold

The isothiocyanate (−N=C=S) functional group is a versatile and reactive scaffold extensively used in the rational design of new chemical entities. rsc.orgnih.gov This process involves the strategic modification of a lead compound to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. The 3,4-dichloro-2-fluorophenylisothiocyanate structure serves as an excellent starting point for such endeavors.

Rational drug design strategies can be employed to create derivatives with tailored biological activities. For instance, by reacting the isothiocyanate group with various primary or secondary amines, a diverse library of thiourea (B124793) derivatives can be synthesized. nih.gov The specific halogenation pattern on the phenyl ring of this compound provides a distinct electronic and steric profile that can be exploited to achieve specific interactions with biological targets. In one study, various aryl isothiocyanates were synthesized and evaluated, demonstrating that modifications to the aromatic ring significantly impact biological potency. nih.gov Similarly, the design of Brefeldin A-isothiocyanate derivatives showed that linking an isothiocyanate moiety to a natural product could produce compounds with potent and selective anticancer activity. nih.gov Therefore, the this compound core can be integrated into larger molecules to develop novel therapeutic agents. frontiersin.org

Development of this compound Derivatives as Molecular Probes

Molecular probes are essential tools for visualizing and studying complex biological processes within cellular systems. nih.govethernet.edu.et The development of derivatives from this compound as molecular probes is a promising research direction. The reactive isothiocyanate group can be used to covalently attach this scaffold to biomolecules or to fluorescent reporters.

For example, the isothiocyanate can react with amine groups on proteins or other cellular components, allowing for the introduction of the dichlorofluorophenyl moiety as a tag for identification or to study its effect on the labeled molecule. Furthermore, this compound can be conjugated with fluorophores to create fluorescent probes for cellular imaging. nih.gov The design of such probes often involves linking the targeting molecule (the isothiocyanate derivative) to a fluorescent dye. The resulting probe can then be used to track the localization and interaction of the molecule within live cells, providing real-time insights into its mechanism of action. ethernet.edu.et Isothiocyanate-based agents have been successfully designed to target and identify specific receptors, illustrating the potential of this chemical class in creating sophisticated molecular tools. elsevierpure.com

Establishment of Structure-Activity Relationship (SAR) Models for Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. researchgate.netnih.gov Establishing SAR models for derivatives of this compound is crucial for optimizing its potential as a bioactive agent.

SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified, and then evaluating their biological effects. For aryl isothiocyanates, key structural features that influence activity include the nature, position, and number of substituents on the aromatic ring. nih.govaacrjournals.orgresearchgate.net A study on various phenylalkyl isothiocyanates revealed that factors like the length of the alkyl chain and substitutions on the phenyl ring are critical determinants of inhibitory potency against tumorigenesis. researchgate.netaacrjournals.org

The table below illustrates a hypothetical SAR analysis for aryl isothiocyanate derivatives, demonstrating how different substituents might influence biological activity.

| General Structure | Substituent (R) | Observed Activity Trend |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -Cl, -F, -CF3) | Often increases potency due to enhanced electrophilicity of the isothiocyanate carbon. |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | May decrease or alter activity depending on the target. | |

| Bulky Groups | Can improve selectivity by favoring binding to specific protein pockets while preventing interaction with others. | |

| Positional Isomers (ortho, meta, para) | Activity is highly sensitive to the position of substituents, affecting binding orientation and interaction with target residues. |

For this compound, SAR studies would involve exploring variations in the halogen substitution pattern and adding other functional groups to map the chemical space required for optimal interaction with a specific biological target.

Investigation of Modulatory Effects on Defined Molecular Targets (e.g., Enzyme Active Sites, Receptor Binding Domains)

Isothiocyanates are known to exert their biological effects by interacting with a variety of molecular targets. frontiersin.orgnih.govnih.gov A primary mechanism involves the electrophilic carbon atom of the isothiocyanate group reacting with nucleophilic residues, such as the thiol group of cysteine, in proteins. tandfonline.com This covalent modification can lead to the inhibition or modulation of the target protein's function.

Key molecular targets for isothiocyanates that have been identified include:

Enzymes: Isothiocyanates can inhibit enzymes involved in carcinogenesis and inflammation. nih.gov For example, they have been shown to be inhibitors of deubiquitinating enzymes (DUBs), glutathione (B108866) reductase, and cyclooxygenase (COX) enzymes. tandfonline.comaacrjournals.orgnih.govrsc.org

Transcription Factors: They can modulate pathways regulated by transcription factors such as Nrf2, which is involved in the antioxidant response. frontiersin.org

Receptors: Some isothiocyanates act as antagonists of specific receptors, like the aryl hydrocarbon (Ah) receptor. nih.gov Others can activate ion channels such as the transient receptor potential vanilloid 1 (TRPV1). nih.gov

Structural Proteins: Tubulin, a key component of the cytoskeleton, has also been identified as a target for isothiocyanates. nih.gov

Investigating the effects of this compound on such targets would be a critical step in elucidating its biological function. Techniques like molecular docking, enzymatic assays, and binding studies could be used to identify and characterize its interactions with specific enzyme active sites or receptor binding domains.

| Target Class | Specific Example | Effect of Isothiocyanate | Reference |

|---|---|---|---|

| Enzymes | Deubiquitinating enzymes (e.g., USP9X) | Inhibition | aacrjournals.org |

| Glutathione Reductase | Irreversible Inhibition | tandfonline.com | |

| Cyclooxygenase-2 (COX-2) | Selective Inhibition | nih.govmdpi.com | |

| Receptors | Aryl Hydrocarbon (Ah) Receptor | Antagonism | nih.gov |

| TRPV1 Ion Channel | Activation | nih.gov | |

| Structural Proteins | Tubulin | Inhibition of Polymerization | nih.gov |

Integration with High-Throughput Screening Methodologies for the Discovery of Chemical Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify "hits" with activity against a specific biological target. mdpi.com Chemical libraries containing diverse structures are essential for the success of HTS campaigns. thermofisher.com

This compound is an ideal candidate for inclusion in such libraries, either as a standalone compound or as a scaffold for creating a focused library of derivatives. Its reactive isothiocyanate handle allows for facile derivatization through reactions with a wide array of nucleophiles (e.g., amines, thiols), quickly generating a large set of structurally related compounds. This approach, known as diversity-oriented synthesis, can produce a library rich in chemical diversity centered around the dichlorofluorophenyl isothiocyanate core.

These libraries can then be screened using various HTS assay formats, including those based on fluorescence, luminescence, or absorbance, to identify compounds that modulate the activity of target proteins like enzymes or receptors. mdpi.comthermofisher.com The data from these screens can provide valuable starting points for lead optimization and further drug development efforts.

Targeted Design of Chemical Agents for Specific Molecular and Cellular Processes

Building upon the knowledge gained from SAR, target identification, and HTS, the targeted design of chemical agents represents the pinnacle of rational drug discovery. This approach aims to create molecules that are specifically engineered to interact with a chosen target and elicit a precise biological response. mdpi.com

For this compound, this would involve using its structure as a foundation to design agents for specific applications. For example, if SAR studies indicate that a particular substitution pattern on the aryl ring enhances selectivity for a cancer-related enzyme over its normal counterpart, new derivatives can be synthesized to maximize this effect. nih.gov Computational tools, such as molecular modeling and in silico screening, can guide the design process by predicting how structural modifications will affect binding affinity and selectivity. rsc.orgnih.gov

This targeted approach could lead to the development of highly specific inhibitors of enzymes involved in cancer progression, modulators of inflammatory pathways, or agents that can selectively induce apoptosis in diseased cells. frontiersin.orgmdpi.com By leveraging a deep understanding of the molecular interactions between the isothiocyanate scaffold and its biological targets, researchers can design novel chemical agents with improved efficacy and precision.

Q & A

Q. How can researchers optimize the synthesis of 3,4-Dichloro-2-fluorophenylisothiocyanate to improve yield and purity?

Methodological Answer: To optimize synthesis, focus on solvent selection, reaction temperature, and stoichiometric ratios. For aryl isothiocyanates, dimethylformamide (DMF) is commonly used as a solvent due to its ability to stabilize intermediates (e.g., potassium hydroxide-mediated reactions with arylisothiocyanates, as in ). Monitor reaction progress via TLC or HPLC to identify optimal quenching times. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) can enhance purity. Refer to analogous compounds like 3,4-dichlorophenyl isothiocyanate (CAS 6590-94-9, ) for guidance on handling hygroscopic intermediates and avoiding hydrolysis.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and detect impurities. Fluorine NMR is critical for verifying the position of the fluorine substituent.

- High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic signatures.

- FT-IR spectroscopy to identify the isothiocyanate (-N=C=S) stretching vibration (~2050–2150 cm⁻¹).

Cross-reference with structural data from PubChem or EPA DSSTox (e.g., analogous compounds in ) to ensure consistency.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanisms of this compound in nucleophilic substitutions?

Methodological Answer: Employ DFT calculations to model transition states and intermediate energies. Use software like Gaussian or ORCA to:

- Map electron density surfaces to identify reactive sites (e.g., electrophilic carbon in -N=C=S).

- Simulate solvent effects (e.g., DMF or THF) using continuum solvation models.

- Compare computational results with experimental kinetic data to validate mechanisms. ICReDD’s integrated computational-experimental framework () provides a model for iterative refinement of reaction pathways.

Q. How should researchers address contradictory data in reactivity studies of halogenated aryl isothiocyanates?

Methodological Answer: Apply factorial design ( ) to systematically test variables such as:

- Temperature gradients (e.g., 25°C vs. 60°C).

- Substituent effects (e.g., comparing 3,4-dichloro vs. 2-fluoro analogs in ).

- Solvent polarity (e.g., DMF vs. acetonitrile).

Use ANOVA or multivariate regression to identify statistically significant factors. Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize confounding variables like moisture ().

Q. What computational strategies can predict the stability and degradation pathways of this compound under varying storage conditions?

Methodological Answer: Leverage molecular dynamics (MD) simulations to model:

- Hydrolysis rates in aqueous environments.

- Thermal decomposition thresholds (e.g., Arrhenius plots for stability at 4°C vs. 25°C).

Validate predictions with accelerated stability testing (e.g., HPLC-MS to detect degradation products). ICReDD’s feedback loop () between computation and experiment can refine predictive accuracy.

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Synthesize derivatives via hydrazonoyl halide coupling () or nucleophilic additions.

- Screen bioactivity using in vitro assays (e.g., enzyme inhibition or cytotoxicity tests).

- Apply structure-activity relationship (SAR) analysis by modifying substituents (e.g., replacing chlorine with methoxy groups, as in ).

- Use PubChem’s bioassay data () to benchmark results against known analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.